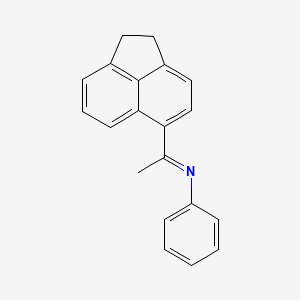
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an imine group (C=N) attached to a phenyl group and a 1,2-dihydroacenaphthylene moiety. The structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine typically involves the condensation reaction between an amine and an aldehyde or ketone. One common method is the reaction of 1,2-dihydroacenaphthylene-5-carbaldehyde with aniline under acidic or basic conditions to form the imine product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving imines. It may also serve as a model compound for understanding the behavior of imine-containing biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive compounds with therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the phenyl and 1,2-dihydroacenaphthylene moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-methylethan-1-imine
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-ethylethan-1-imine
- (1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-propylethan-1-imine
Uniqueness
(1E)-1-(1,2-Dihydroacenaphthylen-5-yl)-N-phenylethan-1-imine is unique due to the presence of the phenyl group, which can enhance its reactivity and binding properties compared to other similar compounds. The 1,2-dihydroacenaphthylene moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61308-92-7 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)-N-phenylethanimine |
InChI |
InChI=1S/C20H17N/c1-14(21-17-7-3-2-4-8-17)18-13-12-16-11-10-15-6-5-9-19(18)20(15)16/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
KHFUAPRUMZVYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


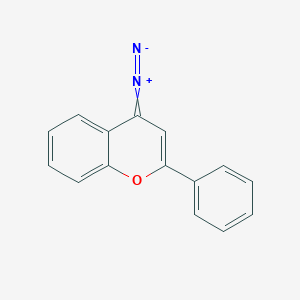
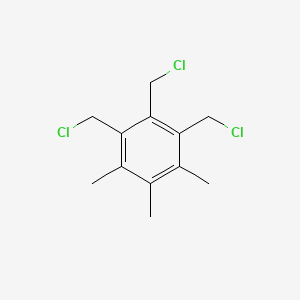
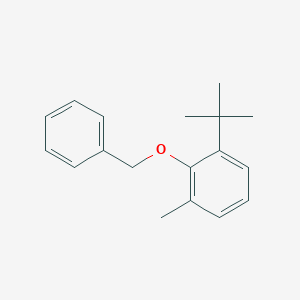
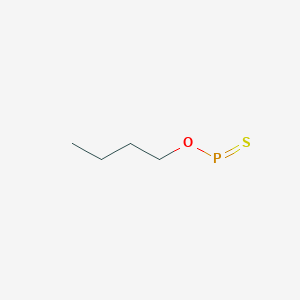

![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
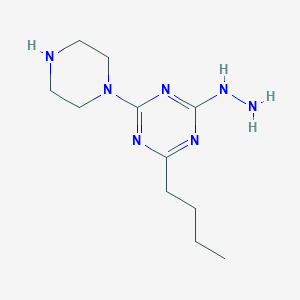
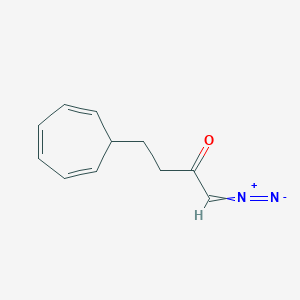
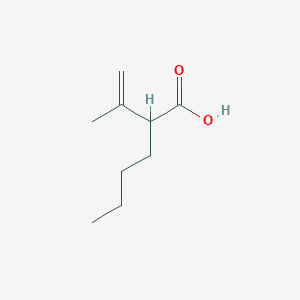

![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

